molecular formula C20H20N2O3S B11707233 5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(2,4-Diethoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11707233
M. Wt: 368.5 g/mol
InChI Key: FUIPKENMFFOOOL-LDADJPATSA-N
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Description

(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a diethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-diethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acidic or basic catalyst to facilitate the cyclization process. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and diethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5E)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5E)-5-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (2Z,5E)-5-[(2,4-DIETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethoxyphenyl group enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20N2O3S/c1-3-24-16-11-10-14(17(13-16)25-4-2)12-18-19(23)22-20(26-18)21-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,21,22,23)/b18-12+

InChI Key

FUIPKENMFFOOOL-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC

Origin of Product

United States

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